1H and 13C NMR Spectra Reference Data for 4-Bromo-2-(2-hydroxyethyl)phenol: A Comprehensive Technical Guide
1H and 13C NMR Spectra Reference Data for 4-Bromo-2-(2-hydroxyethyl)phenol: A Comprehensive Technical Guide
Executive Summary
4-Bromo-2-(2-hydroxyethyl)phenol (CAS: 198277-06-4) is a highly versatile halogenated phenolic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials. Accurate structural verification of this compound is critical during drug development workflows. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Bromo-2-(2-hydroxyethyl)phenol. By synthesizing theoretical spin-system mechanics with field-proven acquisition protocols, this guide serves as an authoritative reference for researchers requiring high-fidelity structural elucidation.
Molecular Architecture & Spin System Analysis
The chemical shifts observed in the NMR spectra of 4-Bromo-2-(2-hydroxyethyl)phenol are governed by a complex interplay of inductive effects, resonance, and hydrogen bonding. Understanding the causality behind these shifts is essential for accurate spectral interpretation, as established by foundational spectroscopic principles[1].
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Inductive and Resonance Effects on the Aromatic Ring: The hydroxyl group (-OH) at C1 is strongly electron-donating via resonance, which shields the ortho (C2, C6) and para (C4) positions, pushing their proton and carbon signals upfield. Conversely, the bromine atom at C4 is highly electronegative. While it donates electron density via resonance, its strong inductive electron-withdrawing effect dominates locally, deshielding the adjacent meta protons (H3, H5) and shifting them downfield.
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Aliphatic Spin System: The 2-hydroxyethyl substituent at C2 introduces an A2X2 spin system. The methylene group adjacent to the electronegative oxygen (C2') is significantly deshielded compared to the benzylic methylene (C1').
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Solvent-Induced Causality: Selecting the correct solvent is paramount. While Chloroform-d ( CDCl3 ) is common, it allows rapid proton exchange, often broadening or obscuring hydroxyl signals. By utilizing DMSO- d6 , the solvent acts as a strong hydrogen-bond acceptor. This effectively "locks" the phenolic and aliphatic hydroxyl protons, drastically reducing their exchange rate and allowing them to be observed as sharp, distinct multiplets rather than broad singlets.
High-Fidelity NMR Acquisition Protocols
To ensure data integrity and reproducibility, the following step-by-step methodology outlines a self-validating experimental workflow for acquiring high-resolution 1H and 13C NMR spectra. This protocol is optimized to prevent signal truncation and ensure accurate multiplet integration[2].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg of high-purity 4-Bromo-2-(2-hydroxyethyl)phenol in 0.6 mL of anhydrous DMSO- d6 (99.9% isotopic purity). Ensure complete dissolution using a vortex mixer to prevent magnetic susceptibility gradients.
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Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1H and 13C channels.
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Shimming & Locking: Lock onto the deuterium signal of DMSO- d6 (2.50 ppm). Apply gradient shimming (Z1-Z5) until the lock signal achieves a stable, non-fluctuating plateau, ensuring a homogeneous magnetic field ( B0 ).
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1H Acquisition:
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Pulse Sequence: Standard 1D pulse (e.g., zg30).
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Relaxation Delay ( D1 ): Set to 2.0 seconds to allow complete longitudinal relaxation ( T1 ) of all protons, ensuring quantitative integration.
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Scans: 16–32 scans to achieve a Signal-to-Noise (S/N) ratio > 100:1.
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13C Acquisition:
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Pulse Sequence: Power-gated decoupling (e.g., zgpg30 with WALTZ-16). WALTZ-16 is chosen because it provides uniform broadband decoupling across the entire carbon spectral width while minimizing sample heating.
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Relaxation Delay ( D1 ): Set to 2.0–3.0 seconds.
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Scans: 1024–2048 scans depending on concentration.
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Fig 1. Self-validating NMR acquisition workflow ensuring high S/N and spectral resolution.
1H and 13C NMR Reference Data
The following tables summarize the quantitative chemical shifts ( δ ), multiplicity, and coupling constants ( J ) for 4-Bromo-2-(2-hydroxyethyl)phenol. These values align with standardized empirical models and reference databases[3].
Table 1: 1H NMR Data (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment Causality |
| Phenolic OH | 9.50 | Singlet (s) | - | 1H | Deshielded by aromatic ring; H-bonded to DMSO. |
| H3 | 7.25 | Doublet (d) | 4J≈2.5 | 1H | Deshielded by Br; meta-coupled to H5. |
| H5 | 7.15 | Doublet of doublets (dd) | 3J≈8.5 , 4J≈2.5 | 1H | Deshielded by Br; ortho to H6, meta to H3. |
| H6 | 6.75 | Doublet (d) | 3J≈8.5 | 1H | Shielded by OH; ortho-coupled to H5. |
| Aliphatic OH | 4.65 | Triplet (t) | 3J≈5.2 | 1H | Coupled to adjacent CH2 in dry DMSO. |
| C2' ( CH2−O ) | 3.55 | Multiplet (m) / td | 3J≈7.0,5.2 | 2H | Deshielded by adjacent oxygen. |
| C1' (Ar- CH2 ) | 2.70 | Triplet (t) | 3J≈7.0 | 2H | Benzylic position; coupled to C2' protons. |
Table 2: 13C NMR Data (100 MHz, DMSO- d6 , 298 K)
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C1 | 154.2 | Quaternary (C-OH) | Highly deshielded by electronegative oxygen. |
| C3 | 132.8 | Methine (CH) | Deshielded by inductive effect of nearby Bromine. |
| C2 | 130.5 | Quaternary (C-R) | Ipso carbon of the alkyl chain. |
| C5 | 129.7 | Methine (CH) | Standard aromatic region. |
| C6 | 116.8 | Methine (CH) | Shielded by ortho-hydroxyl resonance effect. |
| C4 | 110.4 | Quaternary (C-Br) | Heavy atom effect of Bromine causes upfield shift. |
| C2' | 61.2 | Methylene ( CH2−O ) | Deshielded by direct attachment to oxygen. |
| C1' | 33.5 | Methylene (Ar- CH2 ) | Standard benzylic carbon shift. |
Mechanistic Insights into Signal Splitting and Relaxation
The diagnostic power of NMR lies not just in chemical shifts, but in the scalar coupling ( J -coupling) networks that map the exact connectivity of the molecule.
In 4-Bromo-2-(2-hydroxyethyl)phenol, the 1,2,4-trisubstituted benzene ring creates a highly characteristic AMX spin system (or closely related ABX depending on field strength).
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The Ortho-Meta Network: The proton at C5 (H5) is the linchpin of this network. It experiences a strong 3J (ortho) coupling with H6 ( ≈8.5 Hz) due to the dihedral angle and proximity along the carbon backbone. Simultaneously, it experiences a weaker 4J (meta) coupling with H3 ( ≈2.5 Hz) transmitted through the π -electron system of the aromatic ring. This splits the H5 signal into a distinct doublet of doublets (dd).
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The Heavy Atom Effect: The 13C signal for C4 appears unusually upfield ( ≈110.4 ppm) for an aromatic carbon. This is caused by the "heavy atom effect" of bromine, where spin-orbit coupling from the large halogen atom induces a local shielding environment at the ipso carbon, a critical diagnostic feature for brominated aromatics[1].
Fig 2. Aromatic spin-spin (J-coupling) network illustrating ortho and meta interactions.
References
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. Available at: 2
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:1
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Available at: 3
